molecular formula C22H21N3O2 B298301 3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No. B298301
M. Wt: 359.4 g/mol
InChI Key: MDAHOIJUUWCOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in the treatment of various diseases. This compound is a pyrazolo-triazole derivative that has shown promising results in preclinical studies as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is not fully understood. However, it has been reported to have multiple targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. Additionally, it has been reported to modulate the activity of certain receptors in the brain, which may be beneficial in the treatment of epilepsy.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been reported to induce cell death in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce the severity of motor symptoms in Parkinson's disease. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one in lab experiments is its high potency. The compound has been reported to have high activity at low concentrations, which makes it an attractive candidate for further studies. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the compound's pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a drug candidate. Additionally, the compound's structure-activity relationship could be further explored to identify more potent derivatives.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves the reaction between 4-methoxyphenyl hydrazine and 1-naphthyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 1H-tetrazole-5-thiol to obtain the final product. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has been studied extensively for its potential applications in the treatment of various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

properties

Product Name

3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-naphthalen-1-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C22H21N3O2/c1-27-18-12-10-17(11-13-18)21-23-14-5-15-24(23)22(26)25(21)20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-13,21H,5,14-15H2,1H3

InChI Key

MDAHOIJUUWCOSJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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